molecular formula C14H26O9 B15073145 Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid

Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid

Cat. No.: B15073145
M. Wt: 338.35 g/mol
InChI Key: VTFOHEBMMRPUJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid involves the reaction of polyethylene glycol (PEG) derivatives with propionic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Esters: Formed from esterification reactions.

    Substituted PEG Derivatives: Formed from nucleophilic substitution reactions.

    Ketones/Aldehydes: Formed from oxidation reactions.

Mechanism of Action

Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • Hydroxy-PEG2-CH2CH2COO-PEG2-acetic acid
  • Hydroxy-PEG2-CH2CH2COO-PEG2-butyric acid
  • Hydroxy-PEG2-CH2CH2COO-PEG2-valeric acid

Uniqueness

Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is unique due to its specific structure, which provides optimal flexibility and stability as a PROTAC linker. Its ability to form stable ester bonds and undergo various chemical reactions makes it a versatile tool in the synthesis of PROTACs .

Properties

Molecular Formula

C14H26O9

Molecular Weight

338.35 g/mol

IUPAC Name

3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C14H26O9/c15-3-6-21-9-7-20-5-2-14(18)23-12-11-22-10-8-19-4-1-13(16)17/h15H,1-12H2,(H,16,17)

InChI Key

VTFOHEBMMRPUJE-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOC(=O)CCOCCOCCO)C(=O)O

Origin of Product

United States

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